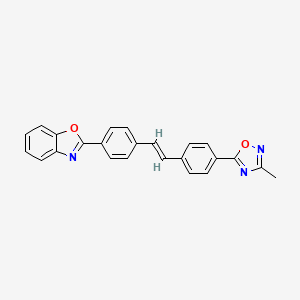
Benzoxazole, 2-(4-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)ethenyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 2-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]ethenyl]phenyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a benzoxazole ring fused with a 1,2,4-oxadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . For instance, the reaction of 2-aminophenol with aldehydes in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst can yield benzoxazole derivatives . The reaction conditions often involve refluxing in water or other solvents for a specified duration to achieve high yields.
Industrial Production Methods: Industrial production of benzoxazole derivatives may involve the use of continuous flow reactors and advanced catalytic systems to optimize yield and efficiency. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole derivatives undergo various chemical reactions, including:
Oxidation: Benzoxazole derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert benzoxazole derivatives to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Scientific Research Applications
Benzoxazole derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, some benzoxazole derivatives exhibit anticancer activity by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Benzimidazole: Another heterocyclic compound with similar biological activities.
Benzofuran: Shares structural similarities and is studied for its pharmacological properties.
1,2,4-Oxadiazole: A related heterocyclic compound with diverse applications in medicinal chemistry.
Uniqueness: Benzoxazole derivatives are unique due to their ability to undergo a wide range of chemical reactions and their diverse biological activities. Their structural versatility allows for extensive functionalization, making them valuable in drug discovery and development .
Properties
CAS No. |
64893-28-3 |
|---|---|
Molecular Formula |
C24H17N3O2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[4-[(E)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H17N3O2/c1-16-25-24(29-27-16)20-14-10-18(11-15-20)7-6-17-8-12-19(13-9-17)23-26-21-4-2-3-5-22(21)28-23/h2-15H,1H3/b7-6+ |
InChI Key |
YDADFDRLKYUBEW-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
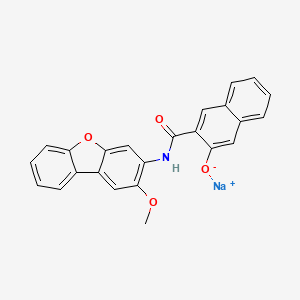
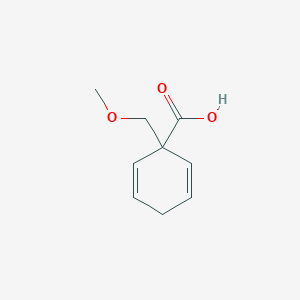
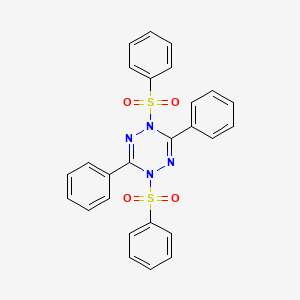
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

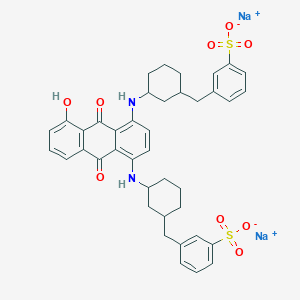
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
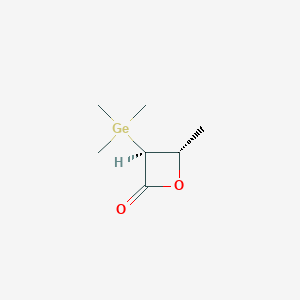
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)

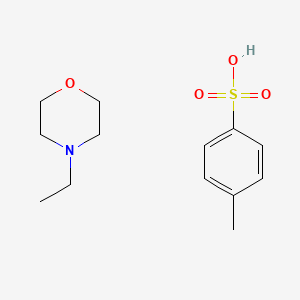

![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
